5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione

Catalog No.
S2729752
CAS No.
1024081-88-6
M.F
C16H19NO4S
M. Wt
321.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)m...

CAS Number

1024081-88-6

Product Name

5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-methylsulfonylphenyl)iminomethyl]cyclohex-2-en-1-one

Molecular Formula

C16H19NO4S

Molecular Weight

321.39

InChI

InChI=1S/C16H19NO4S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(7-5-11)22(3,20)21/h4-7,10,18H,8-9H2,1-3H3

InChI Key

UIXRELCHZFZCBK-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)C)O)C

Solubility

not available

Synthesis of Indole Derivatives

Field: Organic Chemistry

Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Biological Potential of Indole Derivatives

Field: Pharmaceutical Sciences

Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Selected Alkaloids

Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione is a complex organic compound with the molecular formula C16H19NO4S and a molar mass of 321.39 g/mol. It is characterized by a cyclohexane ring substituted with two methyl groups and a methylene linkage to a phenyl group that carries a methylsulfonyl substituent. The presence of the sulfonyl group enhances its solubility and reactivity, making it an interesting candidate for various chemical applications .

Typical of cyclohexanediones, including:

  • Condensation Reactions: The methylene group can undergo condensation with various nucleophiles, leading to the formation of more complex structures.
  • Reduction Reactions: The carbonyl groups present in the cyclohexanedione framework can be reduced to alcohols or further functionalized.
  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization .

Research indicates that 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione exhibits significant biological activity. Its derivatives have shown potential as:

  • Antidiabetic Agents: Compounds related to cyclohexanediones are known for their ability to interact with enzymes involved in glucose metabolism .
  • Antimicrobial Agents: Some studies suggest that this compound and its analogs may possess antimicrobial properties due to their structural features .
  • Enzyme Inhibitors: The ability of cyclohexane-1,3-diones to form complexes with metal ions suggests potential applications as enzyme inhibitors in various biochemical pathways .

The synthesis of 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione typically involves:

  • Starting Materials: 5,5-Dimethylcyclohexane-1,3-dione and 4-(methylsulfonyl)aniline.
  • Reaction Conditions: A solvent such as xylene is used under reflux conditions to facilitate the reaction between the starting materials.
  • Isolation and Purification: After the reaction completion, the product is isolated through crystallization techniques from ethanol or other suitable solvents .

This compound has various applications in scientific research and industry:

  • Pharmaceutical Development: Due to its biological activities, it is investigated for potential use in drug formulations targeting diabetes and infections.
  • Chemical Research: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.
  • Agricultural Chemistry: Potential applications in developing new herbicides or fungicides based on its biological activity against plant pathogens.

Interaction studies involving 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione focus on:

  • Metal Complexation: Investigating how the compound interacts with transition metals can provide insights into its mechanism of action as an enzyme inhibitor.
  • Biological Pathways: Understanding how this compound affects specific biochemical pathways can aid in elucidating its potential therapeutic effects .

Several compounds share structural similarities with 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dioneC15H16N2O4Contains a nitrophenyl group instead of a methylsulfonyl group; potential for different biological activities .
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(methylsulfonyl)phenyl]amino]methylene]C14H15NO6SSimilar dione structure but with additional oxygen atoms; may exhibit different reactivity patterns .

These compounds highlight the unique aspects of 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione while also showcasing variations that could lead to distinct applications or biological activities.

XLogP3

1.8

Dates

Modify: 2023-08-16

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